![molecular formula C22H18N4O4 B2878449 3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034423-80-6](/img/structure/B2878449.png)
3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chromene, a piperidine ring, and a pyrido[2,3-d]pyrimidin-4(3H)-one .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions such as the Perkin reaction, the Knoevenagel reaction, the Pechmann reaction, the Reformatsky reaction, and the Wittig reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The chromene group consists of a benzene ring fused to a pyran ring. The piperidine ring is a six-membered ring with one nitrogen atom. The pyrido[2,3-d]pyrimidin-4(3H)-one group is a pyrimidine ring fused to a pyridine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. For example, the carbonyl group could undergo nucleophilic addition reactions, and the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Anti-Cancer and Pharmacological Activities
Chromene compounds, including those synthesized with substituents that may resemble the specified chemical structure, have been explored for their potential anti-cancer properties and pharmacological activities. Abdelwahab and Fekry (2022) investigated the synthesis of substituted chromene compounds, revealing that these derivatives exhibit analgesic, anticonvulsant, and potentially anti-cancerous activities, underscoring the significance of chromene structures in developing novel therapeutic agents (Abdelwahab & Fekry, 2022).
Synthesis and Structural Analysis
The synthesis and structural elucidation of chromene derivatives, including pyrido and pyrimidinone moieties, are fundamental in identifying their potential applications. Mahmoud et al. (2007) detailed the synthesis of various chromene derivatives, providing a foundation for understanding the chemical and physical properties of these compounds, which is crucial for their application in drug design and other scientific research areas (Mahmoud et al., 2007).
Antimicrobial and Antifungal Activities
Research by Banothu et al. (2013) demonstrated that novel fused pyrano pyrimidinones, synthesized using chromene derivatives, possess significant antimicrobial and antifungal activities. These findings suggest the potential of chromene-based compounds in developing new antimicrobial and antifungal therapies, addressing the growing concern of antibiotic resistance (Banothu et al., 2013).
Molecular Docking and Anticancer Activity
El-Agrody et al. (2020) synthesized a series of pyrano[3,2-c]chromene derivatives and evaluated their anticancer activity, including cell cycle arrest and apoptosis induction. This research demonstrates the utility of chromene derivatives in cancer treatment, particularly in targeting specific cancer cell lines for therapeutic intervention (El-Agrody et al., 2020).
Future Directions
Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given that other compounds containing chromene and pyrimidine rings have been found to have various biological activities .
properties
IUPAC Name |
3-[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-20(17-12-14-4-1-2-6-18(14)30-22(17)29)25-10-7-15(8-11-25)26-13-24-19-16(21(26)28)5-3-9-23-19/h1-6,9,12-13,15H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKYITCRWSZHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2878366.png)
![6-Acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878368.png)
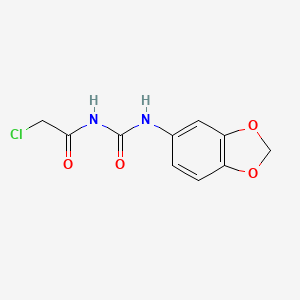
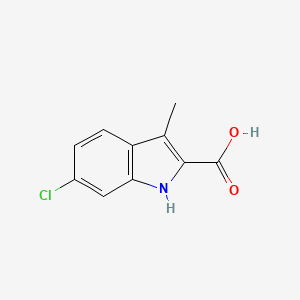
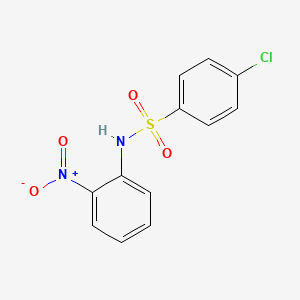
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2878373.png)
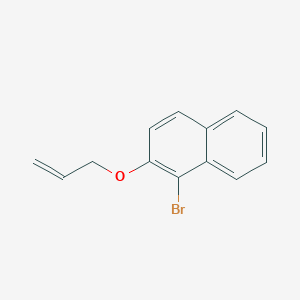
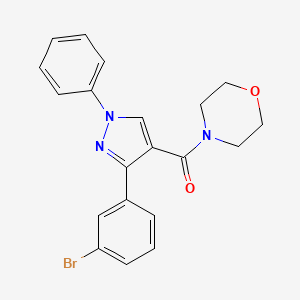
![3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2878380.png)
![6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2878382.png)

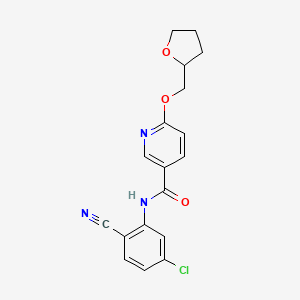
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide](/img/structure/B2878387.png)
![Tert-butyl 3-cyano-4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2878388.png)